2-(4-Chlorophenoxy)azetidine
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Overview
Description
2-(4-Chlorophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 4-chlorophenoxy group attached to the azetidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)azetidine can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with azetidine in the presence of a suitable base. Another method includes the reaction of 3-azetylamine with 4-chlorobenzoic acid or its ester . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination of 4-chlorophenol, followed by reaction with azetidine under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidines .
Scientific Research Applications
2-(4-Chlorophenoxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
2-(4-Chlorophenoxy)azetidine can be compared with other similar compounds, such as:
Azetidine: A simpler four-membered nitrogen-containing heterocycle without the 4-chlorophenoxy group.
2-Azetidinone: A related compound with a lactam ring structure.
4-Chlorophenol: The parent compound from which the 4-chlorophenoxy group is derived
Properties
CAS No. |
220510-76-9 |
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Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)azetidine |
InChI |
InChI=1S/C9H10ClNO/c10-7-1-3-8(4-2-7)12-9-5-6-11-9/h1-4,9,11H,5-6H2 |
InChI Key |
IAAYNBIWNWIJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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